molecular formula C22H20O10 B1212008 Epsilon-isorhodomycinone CAS No. 21204-32-0

Epsilon-isorhodomycinone

Cat. No. B1212008
CAS RN: 21204-32-0
M. Wt: 444.4 g/mol
InChI Key: CIXXANXJCSBTFL-ACHUOPHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-isorhodomycinone is a natural product found in Streptomyces coeruleorubidus with data available.

Scientific Research Applications

Biomarker Development in Cancer Research

Etheno (epsilon) modified DNA bases like epsilon-adenine, epsilon-cytosine, and epsilon-guanine are produced by reactions of DNA with lipid peroxidation products and oxidative stress, which are implicated in carcinogenesis. The epsilon-adducts offer new tools in cancer aetiological research and can be used to verify the efficacy of chemopreventive agents (Bartsch & Nair, 2000).

Identification in Streptomyces Galilaeus

Epsilon-isorhodomycinone was identified as a component in a pigment mixture produced by Streptomyces galilaeus JA 3043. Its identification through UV, visible, and mass spectra comparison with an authentic sample offers insights into natural pigment production (Tax et al., 2008).

Biopolymer Production in Streptomyces Albulus

Epsilon-poly-L-lysine (epsilon-PL), produced by Streptomyces albulus, is an amino acid homopolymer antibiotic used as a food preservative. Understanding its biosynthetic mechanism opens avenues for creating novel biopolymers (Hamano et al., 2005).

Applications in Photonics

Epsilon-near-zero (ENZ) photonics, involving structures with near-zero permittivity, shows promise in high-performance integrated photonic chips. This research area provides new platforms for light–matter interactions and integrated device applications (Niu et al., 2018).

Non-coding RNA Research

MEN epsilon/beta non-coding RNAs, upregulated upon muscle differentiation, are essential components of nuclear paraspeckles. Their presence and function in non-coding RNA biology have significant implications for genetic regulation and disease (Sunwoo et al., 2009).

properties

CAS RN

21204-32-0

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

methyl (1R,2R,4S)-2-ethyl-2,4,5,7,10,12-hexahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O10/c1-3-22(31)6-9(25)12-13(16(22)21(30)32-2)20(29)15-14(19(12)28)17(26)10-7(23)4-5-8(24)11(10)18(15)27/h4-5,9,16,23-25,28-29,31H,3,6H2,1-2H3/t9-,16-,22+/m0/s1

InChI Key

CIXXANXJCSBTFL-ACHUOPHGSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

synonyms

1,11-dihydroxyaklavinone
epsilon-isorhodomycinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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